O-(2-methoxyethyl)hydroxylamine
Overview
Description
O-(2-methoxyethyl)hydroxylamine: is an organic compound with the molecular formula C3H9NO2. It is a hydroxylamine derivative, characterized by the presence of a methoxyethyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields of scientific research and industry.
Scientific Research Applications
O-(2-methoxyethyl)hydroxylamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various hydroxylamine derivatives.
Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-methoxyethyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methanol and chloroform as solvents, with the reaction being carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroxylamine hydrochloride with ethyl acetate and sodium hydroxide solution in a microchannel reaction module . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: O-(2-methoxyethyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce amines or other reduced derivatives.
Mechanism of Action
The mechanism of action of O-(2-methoxyethyl)hydroxylamine involves its interaction with molecular targets through nucleophilic substitution and oxidation-reduction reactions. The compound can modify proteins and enzymes by reacting with specific amino acid residues, thereby altering their function and activity. These interactions are crucial in understanding the biochemical pathways and developing targeted therapies .
Comparison with Similar Compounds
Methoxyamine: Another hydroxylamine derivative with similar reactivity but different structural properties.
Hydroxylamine: The parent compound of O-(2-methoxyethyl)hydroxylamine, used in various chemical reactions and industrial applications.
O-(2-ethoxyethyl)hydroxylamine: A compound with an ethoxyethyl group instead of a methoxyethyl group, exhibiting similar chemical behavior.
Uniqueness: this compound is unique due to its specific methoxyethyl group, which imparts distinct reactivity and solubility properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Properties
IUPAC Name |
O-(2-methoxyethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-5-2-3-6-4/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGGSRKAJYWCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
160556-34-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α-amino-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160556-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80443613 | |
Record name | O-(2-Methoxy-ethyl)-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-39-2 | |
Record name | O-(2-Methoxy-ethyl)-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2-methoxyethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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